Bromocycloheptane in Fe-Catalyzed Cross-Coupling: Optimizing Selectivity and Yield vs. Halide Analogs
In a model iron-catalyzed cross-coupling reaction with PhMgBr, bromocycloheptane demonstrates a high but tunable selectivity between the desired cross-coupled product (Chp-Ph) and the elimination byproduct (cycloheptene) [1]. This contrasts with the behavior often observed with smaller or less sterically hindered alkyl bromides under similar conditions.
| Evidence Dimension | Reaction Outcome (Cross-Coupling vs. Elimination) |
|---|---|
| Target Compound Data | With 1 equiv PhMgBr: 84% Chp-Ph, 22% cycloheptene. With 2 equiv PhMgBr: 88-89% Chp-Ph, 93-96% cycloheptene. |
| Comparator Or Baseline | In-class comparison: The balance of these two pathways is highly sensitive to reaction stoichiometry and is distinct from the behavior of other haloalkanes in the same study. |
| Quantified Difference | The data shows that using 1 equivalent of PhMgBr favors the desired cross-coupled product (84% yield) while suppressing elimination (22% yield), a significant selectivity. |
| Conditions | Reaction of in situ generated Fe(II)-SciOPP complex with bromocycloheptane and PhMgBr at 25 °C. Yields determined by GC analysis and are reported with respect to iron [1]. |
Why This Matters
This quantifiable selectivity profile provides a clear, data-driven basis for optimizing reaction conditions, which is essential for chemists planning a multi-step synthesis where product purity and yield are critical.
- [1] Bedford, R. B., Brenner, P. B., Carter, E., Cogswell, P. M., Haddow, M. F., Harvey, J. N., ... & Wingad, R. L. (2016). Iron-catalyzed cross-coupling: A mechanistic study and application to the synthesis of hindered biaryls. Molecules, 21(8), 1075. View Source
